N-Hydroxy-N-methyloctanamide
Description
N-Hydroxy-N-methyloctanamide (CAS: 65789-45-9) is a branched amide derivative with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . Structurally, it features an octanamide backbone substituted with both a hydroxyl (-OH) and methyl (-CH₃) group on the nitrogen atom. This compound is primarily utilized in research settings as a chemical intermediate or precursor, though its specific applications remain less documented compared to structurally related amides. Limited toxicological data are available, necessitating cautious handling in laboratory environments .
Properties
CAS No. |
65789-45-9 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-hydroxy-N-methyloctanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8-9(11)10(2)12/h12H,3-8H2,1-2H3 |
InChI Key |
JAKPOCNDFDKCGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with N-methylhydroxylamine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-methyloctanamide undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amide can participate in nucleophilic substitution reactions, where the N-hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-N-methyloctanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyloctanamide involves its interaction with specific molecular targets, such as enzymes. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in medicinal chemistry and drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Hydroxy-N-methyloctanamide with three structurally or functionally related compounds: N-Hydroxyoctanamide , N,N-Dimethyloctanamide , and N-Hydroxysuccinimide .
Table 1: Comparative Data for this compound and Analogues
Key Findings:
Structural Differences and Reactivity :
- This compound combines hydroxyl and methyl groups on the nitrogen, which may influence its solubility and reactivity compared to N-Hydroxyoctanamide (only hydroxylated) and N,N-Dimethyloctanamide (fully methylated) .
- N-Hydroxysuccinimide diverges significantly as a cyclic hydroxamic acid, widely used in peptide coupling reactions due to its electrophilic properties .
Both this compound and N,N-Dimethyloctanamide suffer from insufficient toxicity studies, highlighting a critical research gap .
Applications :
- N-Hydroxysuccinimide is a well-established reagent in biochemistry, contrasting with the octanamide derivatives, which are niche intermediates with less-defined roles .
Research Implications:
- However, this hypothesis requires experimental validation.
- Comparative toxicity studies are urgently needed to establish safety protocols for undercharacterized compounds like This compound and N,N-Dimethyloctanamide .
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